4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride
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Overview
Description
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyridine ring substituted with a pyridin-4-ylmethylthio group, and it is commonly used in various fields, including drug discovery, material synthesis, and catalysis.
Preparation Methods
The synthesis of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate thiol reagents. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridinethione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Complexation: It forms complexes with metal ions, such as copper(II), through coordination with nitrogen and sulfur atoms.
Scientific Research Applications
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in material synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride involves its interaction with molecular targets through coordination with metal ions or binding to specific proteins. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride can be compared with other pyridine derivatives, such as:
Diethyl (pyridine-4-ylmethyl)phosphate: Similar in structure but contains a phosphate group instead of a thio group.
4-Pyridylmethylphosphonic Acid: Another pyridine derivative with a phosphonic acid group.
4-Hydroxymethylpyridine: Contains a hydroxymethyl group instead of a thio group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-(pyridin-4-ylmethylsulfanyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.2ClH/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11;;/h1-8H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGEPUKQNPAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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